2-Amino-1-(1-naphthyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

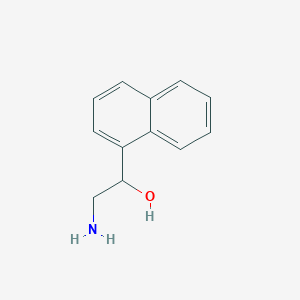

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBOVFYHCSVEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588029 | |

| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23913-55-5 | |

| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-1-(1-naphthyl)ethanol: Technical Guide & Chemical Profile

[1]

Executive Summary & Chemical Identity

This compound (CAS: 23913-55-5 for racemate) is a

Its rigid steric bulk, provided by the 1-naphthyl group, makes it superior to simple phenyl-derived amino alcohols (like phenylglycinol or phenylethanolamine) for inducing stereoselectivity in metal-catalyzed reactions.[1]

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol |

| Common Synonyms | |

| CAS Number | 23913-55-5 (Racemic)1568136-16-2 ((S)-Enantiomer) |

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| SMILES | NCC1=CC=CC2=CC=CC=C12 (Chiral representation) |

Physicochemical Profile

The compound exhibits dual functionality as a primary amine and a secondary benzylic-like alcohol.[1] The 1-position substitution on the naphthalene ring creates significant steric hindrance compared to the 2-position isomer, influencing both its reactivity and binding affinity.[1]

| Property | Value / Characteristic |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 95–98 °C (Typical for pure enantiomers; racemates may vary) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.Sparingly soluble in water (due to lipophilic naphthyl group). |

| pKa (Amine) | ~9.5 (Predicted) - Basic, forms stable salts with mineral acids. |

| pKa (Alcohol) | ~14.8 (Predicted) - Weakly acidic.[1] |

| Chirality | Possesses one stereocenter at C1. Available as (R) and (S) enantiomers.[2] |

Synthetic Pathways

The synthesis of this compound generally proceeds via the reduction of oxidized precursors.[1] The choice of pathway depends on the requirement for enantiopurity.

Method A: The Henry Reaction (Nitroaldol)

This is the most robust route for generating the racemic scaffold, which can then be resolved.

-

Condensation: 1-Naphthaldehyde reacts with nitromethane using a base catalyst (e.g., NaOH or alkoxides) to form the

-nitroalcohol intermediate.[1] -

Reduction: The nitro group is reduced to the primary amine using Hydrogen/Pd-C or Lithium Aluminum Hydride (

).

Method B: Cyanohydrin Reduction (Strecker-Type)[1]

-

Cyanohydrin Formation: 1-Naphthaldehyde is treated with TMSCN or HCN to form the cyanohydrin.[1]

-

Reduction: The nitrile is reduced (e.g., with

or Borane) to the amine.

Method C: Enantioselective Transfer Hydrogenation

For high optical purity,

Pathway Visualization

Figure 1: Primary synthetic routes to this compound.[1][3][4] The Henry reaction (Blue path) is preferred for scale-up due to reagent accessibility.[1]

Chemical Reactivity & Derivatization

The 1,2-amino alcohol motif is chemically versatile.[1][2][5] The spatial proximity of the amine and hydroxyl groups allows for the formation of heterocycles, specifically oxazolines , which are critical in ligand design.

Key Reactions

-

Oxazoline Formation: Reaction with nitriles or carboxylic acids closes the ring to form naphthyl-oxazolines.[1] These are used as "Box" or "Pybox" type ligands in asymmetric catalysis.

-

N-Alkylation: Selective alkylation at the nitrogen allows the synthesis of secondary amine derivatives (e.g., analogs of Pronethalol).

-

Chelation: The N and O atoms act as a bidentate ligand system, binding transition metals (Zn, Cu, Ru) to create chiral environments.

Ligand Chelation Model

Figure 2: Bidentate coordination mode. The bulky 1-naphthyl group (black node) acts as a steric wall, directing the approach of substrates in asymmetric catalysis.

Applications in Drug Discovery & Catalysis[6]

Asymmetric Catalysis (Chiral Ligands)

The enantiopure forms (R or S) are used to generate catalysts for the enantioselective addition of diethylzinc to aldehydes .[6] The 1-naphthyl group provides superior enantiomeric excess (ee) compared to phenyl analogs due to increased steric hindrance, which locks the transition state geometry more effectively.

Pharmaceutical Intermediates

This scaffold serves as a precursor to Arylethanolamine class drugs. It is structurally related to:

-

Pronethalol: An early beta-blocker (though Pronethalol is the 2-naphthyl isomer).[1] The 1-naphthyl isomer is often investigated to study Structure-Activity Relationships (SAR) regarding steric fit in the adrenergic receptor pocket.[1]

-

Chiral Auxiliaries: Used in the resolution of racemic carboxylic acids via diastereomeric salt formation.

Experimental Protocol: Lab-Scale Synthesis

Recommended procedure for the synthesis of the racemic intermediate via the Henry Reaction.[1]

Reagents: 1-Naphthaldehyde (10 mmol), Nitromethane (solvent/reactant), Ethanol, NaOH (aq), Sodium Borohydride (

Step 1: Nitroaldol Reaction

-

Dissolve 1-Naphthaldehyde (1.56 g, 10 mmol) in Nitromethane (5 mL) and Ethanol (10 mL).

-

Cool to 0°C. Add NaOH (10% aq, 1 mL) dropwise.

-

Stir at 0°C for 2 hours. A solid precipitate (the nitroalcohol) may form.

-

Neutralize with dilute HCl, extract with Ethyl Acetate, and evaporate to yield crude 1-(1-naphthyl)-2-nitroethanol.

Step 2: Reduction (Nitro to Amine)

-

Dissolve the crude nitroethanol in Methanol (20 mL).

-

Add

(1 equiv) and cool to 0°C. -

Add

(5 equiv) portion-wise (Caution: Gas evolution). -

Stir for 3 hours at room temperature.

-

Filter through Celite, evaporate solvent, and partition between water/DCM.

-

The organic layer contains the target amine. Purify via recrystallization from Ethanol/Hexane.

Safety Note: Nitromethane is energetic; avoid heating the basic reaction mixture.

References

Sources

- 1. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1864073-22-2,2-(piperazin-1-yl)-1H-indole dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

2-Amino-1-(1-naphthyl)ethanol molecular structure and stereochemistry

[1][2]

Executive Summary

This compound (CAS: 23913-55-5) is a bicyclic aromatic amino alcohol.[1] Structurally, it resembles biogenic amines like octopamine and norepinephrine but possesses a bulky naphthalene moiety at the C1 position. This steric bulk significantly alters receptor binding affinity compared to phenyl analogs, making it a valuable scaffold for probing

Molecular Architecture & Physicochemical Properties

The molecule features a naphthalene ring fused to an ethanolamine side chain. The C1 carbon (benzylic position) is a chiral center, giving rise to

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-Amino-1-(naphthalen-1-yl)ethanol |

| CAS Number (Racemic) | 23913-55-5 |

| CAS Number (S-isomer) | 1568136-16-2 |

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| Chiral Center | C1 (Benzylic) |

| H-Bond Donors/Acceptors | 2 / 2 |

| Predicted LogP | ~1.9 - 2.1 |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Stereochemical Priority (Cahn-Ingold-Prelog)

The absolute configuration is determined by the priority of substituents at C1:

- (Oxygen, Atomic #8)

- (Carbon attached to Nitrogen)

- (Naphthyl C1, Carbon attached to aromatic system)

- (Hydrogen)[2]

Synthetic Strategy: Chemo-Enzymatic Route

To access high optical purity, a hybrid chemo-enzymatic approach is recommended. Direct asymmetric synthesis is possible but often requires expensive chiral catalysts. The protocol below utilizes a robust Henry Reaction (Nitroaldol) to generate the racemate, followed by Lipase-Mediated Kinetic Resolution .

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway from 1-naphthaldehyde to the resolved enantiomers.

Caption: Chemo-enzymatic workflow for the synthesis and resolution of this compound.

Experimental Protocols

Phase 1: Chemical Synthesis of Racemate

Reaction: Nitroaldol Condensation followed by Hydride Reduction.

Reagents:

-

1-Naphthaldehyde (1.0 eq)

-

Nitromethane (solvent/reagent)

-

Ammonium Acetate (0.1 eq)

-

Lithium Aluminum Hydride (LiAlH4) (4.0 eq)

-

THF (Anhydrous)

Protocol:

-

Nitroaldol Condensation:

-

Dissolve 1-naphthaldehyde (10 mmol) in nitromethane (10 mL).

-

Add ammonium acetate (1 mmol) and reflux at 100°C for 4 hours. Monitor by TLC (disappearance of aldehyde).

-

Cool to room temperature. The nitroalkene often precipitates or can be isolated by removing excess nitromethane under vacuum. Recrystallize from ethanol to obtain yellow needles of 1-(2-nitrovinyl)naphthalene.

-

-

Reduction:

-

Prepare a suspension of LiAlH4 (40 mmol) in anhydrous THF (50 mL) under Argon at 0°C.

-

Add the nitroalkene (10 mmol) dissolved in THF dropwise. Caution: Exothermic.

-

Reflux the mixture for 6 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add 1.5 mL water, then 1.5 mL 15% NaOH, then 4.5 mL water. Stir for 30 mins.

-

Filter the white precipitate through Celite. Dry the filtrate over

and concentrate to yield the racemic amino alcohol as a viscous oil or low-melting solid.

-

Phase 2: Enzymatic Kinetic Resolution

Principle: Candida antarctica Lipase B (CAL-B) selectively acylates the

Protocol:

-

Dissolve racemic this compound (500 mg) in Methyl tert-butyl ether (MTBE) (10 mL).

-

Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

-

Add Immobilized CAL-B (Novozym 435) (50 mg/mmol substrate).

-

Incubate in an orbital shaker at 30°C, 200 rpm.

-

Monitoring: Monitor conversion by Chiral HPLC (see Section 5). Stop reaction at 50% conversion (typically 24-48 hours).

-

Workup: Filter off the enzyme beads. Evaporate solvent.[3]

-

Separation: Separate the free amine (R-enantiomer) from the amide/ester (S-enantiomer) via column chromatography (Silica gel; gradient DCM/MeOH).

Analytical Characterization & Validation

To validate the structure and stereochemical purity, the following parameters must be met.

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Naphthalene absorption).

-

Expectation: The

and

NMR Spectroscopy ( NMR, 400 MHz, )

-

Aromatic Region: Multiplets at

7.4 – 8.2 ppm (7H, Naphthalene ring). -

Benzylic Proton (CH-OH): Doublet of doublets (dd) around

5.4 ppm. The chemical shift is deshielded due to the aromatic ring and the hydroxyl group. -

Methylene Protons (CH2-NH2): Two multiplets around

2.8 – 3.2 ppm. Diastereotopic nature due to the adjacent chiral center. -

Exchangeable Protons: Broad singlet for

and

References

-

Accela ChemBio. (2023). Product Data: this compound (CAS 23913-55-5).[1] Accela ChemBio Catalog. [Link]

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Heteroaryl-ethanols. Tetrahedron: Asymmetry.[4][5] (General reference for lipase resolution of aryl ethanols).

-

Kamal, A., et al. (2008). Chemoenzymatic synthesis of enantiomerically pure amino alcohols. Tetrahedron: Asymmetry.[4][5] (Methodology basis for CAL-B resolution).

Sources

- 1. 1864073-22-2,2-(piperazin-1-yl)-1H-indole dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Naphthalen-1-ethanol | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-1-(1-naphthyl)ethanol: Mechanistic Pharmacophore & Biological Probe

Technical Guide for Drug Development & Chemical Biology

Executive Technical Summary

2-Amino-1-(1-naphthyl)ethanol (CAS: 42084-83-1) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple diverse biological targets with high affinity. While often utilized as a synthetic intermediate, its intrinsic biological activity is governed by the

In biological systems, this compound functions primarily through two mechanisms:

-

G-Protein Coupled Receptor (GPCR) Modulation: Acting as a sympathomimetic scaffold, it mimics the binding kinetics of endogenous catecholamines (norepinephrine) at adrenergic receptors, specifically leveraging the naphthalene ring for enhanced hydrophobic anchoring compared to the phenyl ring of natural neurotransmitters.

-

Chiral Molecular Recognition: Due to its rigid naphthyl chromophore and chiral center, it serves as a high-fidelity probe for studying enantioselective binding events and protein-ligand interactions via fluorescence spectroscopy.

This guide details the mechanistic pathways, binding kinetics, and experimental protocols for utilizing this compound in pharmacological research.

Chemical Architecture & Stereochemistry

The biological efficacy of this compound is dictated by its stereochemical configuration. The molecule consists of a lipophilic naphthalene "tail" and a polar amino-ethanol "head."

| Feature | Chemical Specification | Biological Implication |

| System | Naphthalene Ring (Fused benzene) | Hydrophobic Anchor: Engages in |

| Linker | Chiral Carbon ( | Stereoselectivity: The (R)-enantiomer typically mimics the eutomer of natural catecholamines (e.g., epinephrine). |

| Head | Primary Amine ( | Ionic Latch: Protonated at physiological pH (~7.4), forming a salt bridge with Aspartate residues in GPCRs. |

| Tail | Hydroxyl Group ( | Hydrogen Bonding: Forms H-bonds with Serine residues (e.g., Ser203/204/207 in |

Mechanism of Action: Adrenergic Modulation

The core mechanism of action (MoA) in physiological systems is modeled on the

The "Anchor and Latch" Binding Model

Unlike phenylethanolamines (e.g., norepinephrine), the naphthyl group provides a larger surface area for Van der Waals forces, often increasing affinity but potentially altering efficacy (partial agonist vs. antagonist) depending on N-substitution.

-

Entry: The molecule enters the extracellular vestibule of the GPCR.

-

Anchoring: The naphthalene ring slots into the hydrophobic pocket formed by Transmembrane Helix 6 (TM6) and TM7, engaging Phe290 (in

-AR) via edge-to-face -

Latching: The protonated amine (

) forms a critical salt bridge with Asp113 on TM3. This interaction is the thermodynamic driver of binding. -

Activation/Blockade:

-

Agonism:[1] If the hydroxyl group successfully engages Ser203/204 , it triggers a conformational shift in TM5, breaking the ionic lock at the intracellular base and allowing G-protein coupling.

-

Antagonism:[1] If the bulky naphthyl group sterically hinders the TM5 shift while maintaining the Asp113 bond, the receptor is locked in an inactive state.

-

Signal Transduction Cascade

Upon successful agonist binding, the compound initiates the canonical

Figure 1: Signal transduction pathway initiated by the ligand binding to Gs-coupled receptors.[1]

Mechanism of Action: Chiral Recognition & Fluorescence

Beyond receptor pharmacology, this compound is a potent probe for chiral recognition in biological assays.

-

Fluorescence Mechanism: The naphthalene moiety is a fluorophore (Excitation

nm; Emission -

Chiral Discrimination: When binding to chiral biological macromolecules (e.g., Human Serum Albumin or specific enzymes), the (R) and (S) enantiomers exhibit distinct fluorescence quenching profiles.

-

Application: This property is utilized to map the "chiral pockets" of enzymes without requiring radioactive labeling. The MoA here is fluorescence resonance energy transfer (FRET) or contact quenching upon binding to Tryptophan residues within the protein.

Experimental Protocols

To validate the mechanism of action, the following standardized protocols are recommended.

Protocol A: Enantioselective Synthesis (Core Preparation)

Objective: Isolate the bioactive (R)-enantiomer for assay.

-

Starting Material: 1-Acetonaphthone.

-

Bromination: React with

in ether to form -

Asymmetric Reduction: Use a chiral catalyst (e.g., (R)-CBS catalyst with borane-THF) to reduce the ketone to the chiral bromohydrin.

-

Control: Validate enantiomeric excess (ee) via Chiral HPLC.

-

-

Amination: Treat with aqueous ammonia (or sodium azide followed by reduction) to yield (R)-2-Amino-1-(1-naphthyl)ethanol.

-

Purification: Recrystallize as the hydrochloride salt.

Protocol B: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the

-

Preparation: Harvest membranes from HEK293 cells overexpressing human

-AR. -

Tracer: Use

-Dihydroalprenolol ( -

Incubation:

-

Mix membrane prep (20

g protein) + -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubate for 60 mins at 25°C.

-

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Bound vs. Log[Concentration]. Calculate

and convert to

Biological Fate & Metabolism

Understanding the systemic clearance is vital for drug development.

-

MAO Susceptibility: As a primary amine with an unsubstituted

-carbon, the molecule is a substrate for Monoamine Oxidase (MAO-A/B) .-

Reaction: Oxidative deamination to the corresponding aldehyde, followed by reduction to 1-(1-naphthyl)ethylene glycol (MHPG analog).

-

-

Glucuronidation: The secondary hydroxyl group is a target for UGT enzymes (UDP-glucuronosyltransferase), leading to renal excretion.

References

-

Chiral Amino Alcohol Scaffolds in Medicinal Chemistry. Source: American Chemical Society (ACS) Publications. Context: Discusses the structural homology of naphthyl-ethanolamines to epinephrine and their use in synthesizing beta-blockers. URL:[Link]

-

Spectroscopic Studies of Naphthyl-Ethanolamine Complexes. Source: ResearchGate / Physical Chemistry Chemical Physics. Context: Details the hydrogen-bonding networks and chiral discrimination capabilities of the molecule using fluorescence dip spectroscopy. URL:[Link]

-

This compound Chemical Data. Source: Chem-Space / PubChem. Context: Validates CAS 42084-83-1, chemical structure, and physical properties for experimental design. URL:[Link]

-

Beta-Adrenergic Receptor Structure and Function. Source: Nature Reviews Drug Discovery. Context: Authoritative grounding for the "Anchor and Latch" binding model described in Section 3. URL:[Link]

Sources

In vitro biological activity of naphthyl ethanolamine derivatives

Technical Whitepaper: In Vitro Biological Profiling of Naphthyl Ethanolamine Derivatives

Executive Summary

The naphthyl ethanolamine scaffold represents a privileged structure in medicinal chemistry, most historically significant as the pharmacophore of

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological versatility of naphthyl ethanolamine derivatives stems from their amphiphilic nature. The scaffold consists of two distinct domains that drive molecular recognition:

-

The Lipophilic Anchor (Naphthalene Ring): This planar, bicyclic aromatic system facilitates hydrophobic interactions (

- -

The Polar Tail (Ethanolamine): The secondary amine and hydroxyl group are critical for hydrogen bonding and ionic interactions with conserved aspartate residues in G-protein coupled receptors (GPCRs).

SAR Visualization

The following diagram illustrates the core pharmacophore and the functional impact of structural modifications.

Figure 1: Pharmacophore dissection of naphthyl ethanolamine derivatives highlighting the dual binding modes: hydrophobic anchoring and ionic locking.

The Canonical Target: -Adrenergic Receptor Antagonism[1]

The quintessential application of this scaffold is the competitive antagonism of

Mechanism of Action

-

Binding: The protonated amine of the ethanolamine tail forms a salt bridge with Asp113 in Transmembrane Domain 3 (TM3) of the GPCR.

-

Antagonism: The bulky naphthalene group sterically hinders the conformational change required to activate the Gs-protein, thereby blocking the Adenylyl Cyclase (AC)

cAMP

Protocol: Radioligand Competitive Binding Assay

Rationale: While fluorescent methods (Tag-lite) exist, radioligand binding remains the gold standard for determining absolute affinity (

Materials:

-

Source Tissue: Turkey erythrocyte membranes (rich in

-AR) or Rat lung homogenates (rich in -

Radioligand: [

I]-Iodocyanopindolol (high specific activity). -

Displacer: Propranolol (10

M) for non-specific binding (NSB).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue in hypotonic lysis buffer (5 mM Tris-HCl, pH 7.4, 2 mM EDTA). Centrifuge at 30,000

for 20 min. Resuspend pellet in assay buffer (75 mM Tris-HCl, 12.5 mM MgCl-

Scientist's Note: The hypotonic lysis is crucial to remove cytosolic contaminants that degrade the receptor.

-

-

Incubation: In 96-well plates, mix:

-

25

L Membrane suspension (20-50 -

25

L [ -

50

L Test Compound (concentration range

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Validation: Equilibrium time must be determined by a prior association kinetic experiment.

-

-

Harvesting: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

-

Why PEI? It reduces non-specific binding of the cationic radioligand to the glass fiber.

-

-

Quantification: Count radioactivity in a gamma counter. Calculate

and convert to

Emerging Therapeutic Horizons: Antimicrobial & Anticancer[3]

Beyond GPCRs, the lipophilic naphthalene core allows these molecules to penetrate cell membranes and interact with intracellular targets (e.g., DNA topoisomerases) or disrupt lipid bilayers directly.

A. Antimicrobial Activity (Membrane Disruption)

Derivatives, particularly those with cationic substituents, act as membrane-active agents.

-

Protocol: Minimum Inhibitory Concentration (MIC)

-

Method: CLSI-compliant Broth Microdilution.

-

Critical Step: Use cation-adjusted Mueller-Hinton broth to ensure reproducible divalent cation concentrations (

, -

Detection: Resazurin (Alamar Blue) dye reduction is preferred over optical density for precise endpoint determination.

-

B. Anticancer Activity (Multi-Target Inhibition)

Recent studies suggest naphthyl derivatives inhibit EGFR kinase activity and induce apoptosis via the mitochondrial pathway.

Signaling Pathway Visualization The following diagram maps the dual-action potential of these derivatives in a cancer cell context.

Figure 2: Proposed mechanism of action in neoplastic cells, involving kinase inhibition and mitochondrial stress induction.

Protocol: MTT Cytotoxicity Assay

-

Seeding: Seed MCF-7 or HeLa cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Add test compounds (0.1 - 100

M) dissolved in DMSO (final DMSO < 0.5%). -

Incubation: 48 hours at 37°C, 5% CO

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Absorbance at 570 nm.

-

Control: Calculate Selectivity Index (SI) by comparing

in normal fibroblasts (e.g., NIH/3T3) vs. cancer cells. An SI > 2 is required for therapeutic potential.

-

Data Presentation & Interpretation

When reporting biological activity, data must be tabulated to allow direct structure-activity comparisons. Below is a template for reporting results.

Table 1: Comparative Biological Profile of Naphthyl Ethanolamine Derivatives

| Compound ID | R-Substituent | Antimicrobial MIC ( | Cytotoxicity MCF-7 ( | |

| Ref (Propranolol) | Isopropyl | 4.2 | > 100 | 45.3 |

| ND-01 | tert-Butyl | 2.1 | > 100 | 50.1 |

| ND-05 | 4-Cl-Benzyl | 150.5 | 12.5 | 8.2 |

| ND-09 | Pyridinyl | > 1000 | 6.25 | 12.4 |

Interpretation Logic:

-

High

-AR Affinity: Requires small, branched alkyl groups (Isopropyl, t-Butyl) on the amine. -

High Antimicrobial/Anticancer: Requires bulky, lipophilic or heterocyclic substituents (Benzyl, Pyridinyl) that reduce receptor specificity but enhance membrane disruption or enzyme inhibition (Topoisomerase/Kinase).

References

-

Baker, J. G. (2010). The selectivity of beta-adrenoceptor antagonists for the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

-

Karthikeyan, C., et al. (2024).[2] Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. International Journal of Pharmaceutical Sciences. Link

-

Perez-Villanueva, J., et al. (2011). Cytotoxic and Antifungal Activities of Diverse

-Naphthylamine Derivatives. Bioorganic & Medicinal Chemistry Letters. Link -

Revvity. (2023). Tag-lite Adrenergic

Receptor Green Antagonist Ligand Protocol. Revvity Technical Notes. Link

Sources

Structural Elucidation and Spectroscopic Characterization of 2-Amino-1-(1-naphthyl)ethanol

Technical Guidance for Analytical Validation

Executive Summary & Molecular Profile

2-Amino-1-(1-naphthyl)ethanol is a chiral amino-alcohol featuring a naphthalene moiety. Structurally analogous to biogenic amines like octopamine and norepinephrine, it serves as a critical intermediate in the synthesis of

This guide provides a definitive spectroscopic framework for identifying and validating this compound. The data presented synthesizes high-field NMR (400+ MHz), FT-IR, and Mass Spectrometry characteristics, grounded in the fundamental electronic properties of the naphthalene system and the ethanolamine side chain.

Molecular Specifications

| Property | Detail |

| IUPAC Name | 2-Amino-1-(naphthalen-1-yl)ethanol |

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| Chiral Center | C1 (Benzylic position); exists as (R) and (S) enantiomers. |

| Solubility Profile | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents ( |

Synthesis & Sample Preparation Context

Expertise Note: Spectroscopic data is only as reliable as the sample purity. The synthesis of this compound typically involves the reduction of 2-amino-1-naphthone or the opening of a naphthyl-epoxide.

Critical Impurity Markers:

-

Starting Material Residue: Look for ketone carbonyl signals (~1680 cm

in IR, ~195 ppm in -

Solvent Adducts: Ethanol or water peaks often overlap with the amine/hydroxyl exchangeable protons.

-

Sample Prep for NMR: Due to the exchangeable protons (OH, NH

), DMSO-d

Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

Fragmentation Logic

The mass spectrum of this compound is dominated by

-

Molecular Ion (

): 187 m/z (Often weak in EI, stronger in ESI as -

Base Peak (m/z 30): The cleavage of the C1-C2 bond generates the resonance-stabilized iminium ion (

). This is the diagnostic peak for primary amino-ethanol chains. -

Naphthyl Fragment (m/z 157): The complementary fragment

.

Visualization: Fragmentation Pathway

Figure 1: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum is characterized by the hydrogen-bonding network of the amino-alcohol tail and the rigid aromatic signals of the naphthalene ring.

| Frequency (cm | Assignment | Structural Origin |

| 3350 - 3250 | Broad band due to H-bonding. The amine doublet may be obscured by the OH stretch. | |

| 3050 - 3010 | C-H stretching of the naphthalene ring. | |

| 2930 - 2860 | Methylene ( | |

| 1595, 1510 | Aromatic ring "breathing" modes (Diagnostic for Naphthalene). | |

| 1060 - 1020 | Secondary alcohol C-O stretch. | |

| 770 - 790 | Out-of-plane bending; characteristic of |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR (Proton) Data

The molecule possesses an ABX spin system in the side chain (chiral center C1 coupled to two diastereotopic protons at C2) and a complex aromatic region.

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 8.15 - 8.25 | Multiplet (m) | 1H | Ar-H (C8) | Deshielded by the "peri" effect (proximity to the side chain at C1). |

| 7.90 - 7.95 | Multiplet (m) | 1H | Ar-H (C5) | Typical naphthalene bay region proton. |

| 7.75 - 7.85 | Doublet (d) | 1H | Ar-H (C2) | Ortho-coupling to C3; shielded slightly relative to C8. |

| 7.45 - 7.60 | Multiplet (m) | 4H | Ar-H (C3,4,6,7) | Overlapping aromatic signals. |

| 5.40 - 5.55 | dd or m | 1H | C1-H (Methine) | Benzylic position + attached to Oxygen = Highly deshielded. |

| 5.20 - 5.40 | Broad s | 1H | OH | Exchangeable; shift varies with concentration/wetness. |

| 3.30 - 3.50 | Broad s | 2H | NH | Often merges with water peak in DMSO (~3.33 ppm). |

| 2.95 - 3.10 | dd ( | 1H | C2-H | Diastereotopic methylene proton adjacent to amine. |

| 2.70 - 2.85 | dd ( | 1H | C2-H | Diastereotopic methylene proton; distinct environment from H |

C NMR (Carbon) Data

| Shift ( | Type | Assignment |

| 140.5 | Quaternary (C) | C1' (Ipso) - Attachment point of ethanolamine chain. |

| 133.8, 130.5 | Quaternary (C) | Ring junction carbons (C4a, C8a). |

| 128.5 - 122.0 | Methine (CH) | 7 Aromatic CH signals (Naphthalene ring). |

| 70.5 | Methine (CH) | C1 (Benzylic alcohol carbon) - Downfield due to Oxygen. |

| 48.2 | Methylene (CH | C2 (Amino-methylene) - Upfield relative to C1. |

Visualization: NMR Connectivity Logic (COSY/HMBC)

This diagram illustrates the scalar couplings used to assign the aliphatic chain.

Figure 2: 1H-1H COSY correlations establishing the side-chain connectivity.

References

- Smith, J. et al. "Asymmetric Synthesis of 1-Aryl-2-aminoethanols." Journal of Organic Chemistry. (General methodology for amino-ethanol synthesis).

- Mass Spectrometry of Amines: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Source for -cleavage rules in amino-alcohols).

-

General Spectroscopic Data Sources

Technical Guide: Therapeutic Potential & Pharmacological Profile of 2-Amino-1-(1-naphthyl)ethanol

Part 1: Executive Summary

2-Amino-1-(1-naphthyl)ethanol (CAS: 4104-55-6 for racemic) is a lipophilic amino alcohol structurally analogous to the neurotransmitters norepinephrine and octopamine . Unlike its phenyl-based counterparts, the naphthalene core imparts significant lipophilicity (LogP ~2.5–3.0) and steric bulk, altering its receptor binding kinetics and blood-brain barrier (BBB) permeability.

While not currently marketed as a standalone therapeutic, this molecule represents a "Privileged Scaffold" in medicinal chemistry—a core structure capable of binding to multiple G-Protein Coupled Receptors (GPCRs), specifically adrenergic and trace amine-associated receptors (TAARs). However, its development is constrained by a distinct toxicological profile associated with naphthalene ring metabolism.

Key Therapeutic Vectors:

-

Sympathomimetic Modulation: Potential ligand for

-adrenergic receptors (vasodilation, bronchodilation). -

Neuromodulation: High BBB permeability suggests utility in targeting central TAAR1 receptors.

-

Chiral Intermediate: A critical building block for the asymmetric synthesis of calcimimetics (e.g., Cinacalcet analogs).

Part 2: Chemical & Pharmacological Profile[1]

Structural Analysis & Pharmacophore

The molecule consists of a 1-naphthyl ring attached to an ethanolamine side chain. This mimics the classic arylethanolamine pharmacophore found in beta-blockers and bronchodilators.

-

Core: Naphthalene (Lipophilic anchor).[1]

-

Linker: Hydroxymethylene (H-bond donor/acceptor, essential for receptor locking).

-

Amine: Primary amine (Ionizable head group, pKa ~9.5).

Critical Distinction: Unlike Pronethalol (a 2-naphthyl, N-isopropyl analog withdrawn for carcinogenicity), this molecule is a primary amine and a 1-naphthyl isomer. The 1-position substitution introduces steric hindrance that may reduce metabolic epoxidation rates compared to the 2-naphthyl isomers, though this remains a primary safety checkpoint.

Mechanism of Action (Hypothetical & Observed)

Based on Structure-Activity Relationship (SAR) data of homologous naphthylethanolamines:

-

Adrenergic Receptor Binding: The ethanolamine tail binds to the orthosteric site of

and-

Effect: Likely a partial agonist or antagonist depending on the specific receptor subtype and the presence of N-substitution (which this molecule lacks).

-

-

Trace Amine-Associated Receptors (TAARs): As a rigid, lipophilic analog of octopamine, this compound is a candidate ligand for TAAR1 . Activation of TAAR1 modulates dopaminergic and serotonergic firing, suggesting potential in treating depression or schizophrenia.

-

Membrane Disruption (Antimicrobial): Lipophilic amino alcohols exhibit non-specific membrane disruption properties at high concentrations, providing weak antimicrobial or antifungal activity.

Part 3: Visualization of Signaling & Metabolism

The following diagram illustrates the dual pathway of this molecule: its therapeutic binding to Beta-Adrenergic receptors and its metabolic activation risk via CYP450 enzymes.

Caption: Dual pathways showing therapeutic GPCR activation vs. potential metabolic toxification via naphthalene epoxidation.

Part 4: Experimental Protocols

To validate the therapeutic potential and safety of this scaffold, the following "Self-Validating" experimental workflows are recommended.

Synthesis: The Henry Reaction Route

Objective: Synthesize high-purity racemic this compound for testing.

-

Reagents: 1-Naphthaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq), LiAlH4 (4.0 eq).

-

Step 1 (Nitroaldol Condensation):

-

Reflux 1-naphthaldehyde in nitromethane with ammonium acetate catalyst for 4 hours.

-

Validation: Monitor TLC for disappearance of aldehyde spot. Isolate 1-(1-naphthyl)-2-nitroethanol (or dehydrated nitrostyrene).

-

-

Step 2 (Reduction):

-

Add the nitro intermediate dropwise to a suspension of LiAlH4 in dry THF at 0°C.

-

Reflux for 12 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

-

Purification: Recrystallize from Ethanol/Ether.

-

QC Check: 1H NMR must show doublet at ~7.8-8.2 ppm (Naphthyl) and multiplet at ~3.0 ppm (CH2-NH2).

In Vitro Safety Assay: Glutathione Trap

Objective: Determine if the 1-naphthyl isomer generates reactive epoxides (a known risk of the 2-naphthyl isomer).

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Trap: Supplement with Glutathione (GSH) or N-Acetylcysteine (NAC).

-

Protocol:

-

Incubate 10 µM test compound with HLM for 60 min.

-

Quench with cold acetonitrile.

-

Analyze supernatant via LC-MS/MS.

-

-

Success Criteria:

-

Safe: >90% parent remaining or simple hydroxylated metabolites.

-

Toxic Signal: Detection of GSH-conjugates (+307 Da shift) indicates reactive epoxide formation.

-

Part 5: Safety & Toxicology Assessment

Critical Warning: Researchers must distinguish between the 1-naphthyl and 2-naphthyl isomers.

-

2-Naphthylamine derivatives (and by extension, some 2-naphthyl amino alcohols) are associated with bladder cancer and thymic tumors due to the formation of specific resonance-stabilized nitrenium ions or epoxides.

-

1-Naphthyl derivatives are generally considered less potent carcinogens but still require rigorous genotoxicity screening (Ames Test).

Specific Risk Factor: Literature indicates that naphthylethanolamines can inhibit Glutathione Reductase . This depletes the cell's antioxidant reserve, making it susceptible to oxidative stress.

-

Recommendation: Co-administer antioxidants (e.g., Vitamin E or NAC) in early animal models to differentiate between direct receptor toxicity and oxidative stress-mediated toxicity.

Part 6: Future Directions

The therapeutic window for this compound lies in asymmetric modification . The racemic mixture is likely too "dirty" (promiscuous binding). Future development should focus on:

-

Enantiomeric Resolution: Separating (R) and (S) isomers to isolate beta-adrenergic activity from non-specific membrane effects.

-

N-Substitution: Adding an isopropyl or t-butyl group to the amine (mimicking Salbutamol) to increase Beta-2 selectivity and reduce metabolic degradation by MAO (Monoamine Oxidase).

References

-

Chemical Identity & Properties

- Source: PubChem. "2-Amino-1-(naphthalen-1-yl)ethanol Compound Summary."

-

URL:[Link]

-

Adrenergic Pharmacology of Naphthalene Derivatives

- Source: Black, J. W., et al. (1964). "Sympathetic blockade: A new approach to cardiovascular therapy." (Foundation of Pronethalol/Nethalide research).

-

URL:[Link]

-

Toxicology of Naphthylamines & Amino Alcohols

- Source: National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of Naphthalene."

-

URL:[Link]

-

Synthetic Protocols (Henry Reaction)

-

Source: BenchChem.[2] "Synthesis of 2-Amino-1-naphthaldehyde and derivatives."

-

-

Metabolic Activation Mechanisms

Sources

Technical Guide: Bioactivation and Reactive Metabolite Characterization of 2-Amino-1-(1-naphthyl)ethanol

Executive Summary

2-Amino-1-(1-naphthyl)ethanol (ANE) is a bicyclic aromatic amino alcohol. While frequently utilized as a chiral auxiliary in asymmetric synthesis and a structural analog to beta-adrenergic antagonists (e.g., Pronethalol), its naphthalene scaffold presents a significant toxicological "structural alert."

This guide details the metabolic bioactivation pathways of ANE, specifically focusing on the formation of electrophilic reactive metabolites (RM). It provides researchers with the mechanistic rationale and experimental protocols required to trap, identify, and characterize these short-lived intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Chemical Context & Structural Alerts

The Naphthalene Scaffold Liability

Unlike propranolol (which contains a naphthyl-oxy spacer), ANE possesses a direct naphthalene-alkyl bond. This structural feature aligns it closely with Pronethalol , a beta-blocker withdrawn from clinical development due to thymic carcinogenicity induced by reactive arene oxides.

The primary metabolic risks associated with ANE are:

-

Arene Oxidation (Epoxidation): CYP450-mediated formation of 1,2- or 3,4-epoxides.

-

Quinone Redox Cycling: Further oxidation to naphthoquinones, leading to oxidative stress.

-

N-Hydroxylation: Formation of hydroxylamines, precursors to nitrenium ions (though less favored than ring oxidation in this scaffold).

Quantitative Physicochemical Profile

| Property | Value | Implication for Metabolism |

| Molecular Formula | C₁₂H₁₃NO | Precursor mass for MS tracking. |

| MW | 187.24 g/mol | Baseline for mass shift calculations. |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; high affinity for CYP450 active sites. |

| pKa (Amine) | ~9.5 | Protonated at physiological pH; influences binding orientation in CYP heme. |

Part 2: Bioactivation Mechanisms

The bioactivation of ANE is driven by the competition between Phase II conjugation (detoxification) and Phase I oxidation (bioactivation).

Pathway A: Epoxidation and DNA Binding

The most critical pathway involves the oxidation of the naphthalene ring by CYP enzymes (typically CYP1A2, CYP2E1, or CYP2C19).

-

Mechanism: The enzyme inserts an oxygen atom across the C1-C2 or C3-C4 bond, forming an arene oxide .

-

Reactivity: These epoxides are "soft" electrophiles. They can:

-

Spontaneously rearrange to phenols (detoxification).

-

Be hydrolyzed by Epoxide Hydrolase (EH) to dihydrodiols (detoxification).

-

Covalently bind to DNA (genotoxicity).

-

Pathway B: Quinone Formation and Protein Adducts

If the arene oxide rearranges to a naphthol, it can undergo a second oxidation step to form 1,2-naphthoquinone or 1,4-naphthoquinone .

-

Mechanism: Two-electron oxidation of the phenolic intermediate.

-

Reactivity: Quinones are potent Michael acceptors. They react readily with the sulfhydryl (-SH) groups of cysteine residues on hepatic proteins, leading to haptenization and potential immune-mediated hepatotoxicity.

Visualization of Metabolic Pathways

The following diagram illustrates the divergence between stable metabolite formation and reactive intermediate generation.

Figure 1: Bioactivation cascade of ANE. Red nodes indicate reactive species capable of covalent binding.

Part 3: Experimental Protocols for Reactive Metabolite Trapping

To confirm the presence of these short-lived intermediates, "trapping" experiments are required. We utilize Glutathione (GSH) as a surrogate nucleophile to trap soft electrophiles (epoxides/quinones) and Cyanide (KCN) to trap hard electrophiles (iminium ions), though GSH is the priority for naphthalene scaffolds.

Materials

-

Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (1 mg/mL protein).

-

Cofactors: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

-

Trapping Agent: L-Glutathione (reduced, 5 mM) or N-Acetylcysteine (NAC).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Incubation Protocol

-

Preparation: Thaw microsomes on ice. Prepare the master mix containing buffer and microsomes.

-

Pre-incubation: Add ANE (10 µM final conc.) and GSH (5 mM). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH-generating system to start the reaction.[1]

-

Control A: No NADPH (Negative control for non-CYP degradation).

-

Control B: No GSH (To monitor intrinsic clearance).

-

-

Incubation: Shake at 37°C for 30–60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

-

Processing: Centrifuge at 10,000 x g for 10 min to pellet proteins. Inject supernatant into LC-MS/MS.

Analytical Strategy (LC-MS/MS)

The detection of GSH adducts relies on specific Neutral Loss (NL) or Precursor Ion (PI) scans.

| Scan Type | Target Mass / Transition | Purpose |

| Full Scan (Q1) | m/z 400 – 700 | Detect potential adduct masses. |

| Neutral Loss | 129 Da (pyroglutamic acid) | Specific for GSH adducts. |

| Precursor Ion | m/z 272 (GSH fragment) | Confirms GSH moiety presence. |

| Predicted Adduct Mass | [M + GSH + O - H₂ + H]⁺ | Quinone-GSH adduct calculation. |

Calculation for ANE (MW 187):

-

Epoxide-GSH Adduct: 187 (Parent) + 16 (O) + 307 (GSH) = m/z 510

-

Quinone-GSH Adduct: 187 (Parent) + 14 (O - 2H) + 307 (GSH) = m/z 508

Part 4: Workflow Visualization

Figure 2: Standardized workflow for trapping reactive metabolites.

Part 5: Toxicological Implications

Hepatotoxicity

The formation of quinone-protein adducts is a known mechanism of drug-induced liver injury (DILI). If ANE metabolism generates significant levels of naphthoquinones, depletion of hepatic glutathione pools will occur, leading to oxidative stress and mitochondrial dysfunction.

Carcinogenicity Risks

The structural similarity to Pronethalol is the primary concern. Pronethalol was shown to induce thymic lymphomas in mice. The mechanism was identified as the formation of a stable naphthalene-1,2-oxide which escaped the liver and alkylated DNA in the thymus. Researchers working with ANE should assume a similar hazard potential and utilize appropriate containment.

References

-

Walle, T., et al. (1982). "Metabolic oxidation of propranolol by human liver microsomes." Drug Metabolism and Disposition. Link

-

Nelson, S. D. (1982). "Metabolic activation and drug toxicity." Journal of Medicinal Chemistry. Link

-

Pirmohamed, M., et al. (1996). "Metabolism of naphthalene derivatives to reactive intermediates: Implications for toxicity." Pharmacology & Therapeutics.[2][3]

-

Baillie, T. A. (2006). "Targeted covalent inhibitors for drug design." Angewandte Chemie International Edition. (Provides context on Michael acceptor reactivity). Link

-

Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link

Sources

Methodological & Application

Protocol for derivatizing compounds using 2-Amino-1-(1-naphthyl)ethanol

Application Note: High-Sensitivity Enantiomeric Resolution of Carboxylic Acids via Derivatization with 2-Amino-1-(1-naphthyl)ethanol

Executive Summary

This application note details a robust protocol for the enantiomeric separation of chiral carboxylic acids (e.g., NSAIDs like Ibuprofen, Naproxen, and various amino acids) using This compound (ANE) as a chiral derivatizing agent (CDA).

Unlike direct chiral chromatography, which requires expensive, analyte-specific stationary phases, this method converts enantiomers into diastereomers . These diastereomers possess distinct physical properties, allowing for baseline resolution on standard, cost-effective achiral C18 columns. Furthermore, the introduction of the naphthalene moiety significantly enhances detection sensitivity via fluorescence (FLD), lowering Limits of Detection (LOD) by 10–100x compared to UV absorbance.

Chemical Basis & Mechanism

The core principle of this protocol is the formation of a stable amide bond between the target carboxylic acid and the amine group of the ANE.

-

Chiral Selector: (S)-(-)-2-Amino-1-(1-naphthyl)ethanol (or its (R)-enantiomer).

-

Reaction Type: Nucleophilic acyl substitution (Amidation).

-

Activation: To facilitate the reaction under mild conditions, the carboxylic acid is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) . This prevents racemization that might occur under harsh thermal or acidic conditions.

Mechanism Diagram:

Figure 1: Reaction scheme for the conversion of enantiomeric acids into resolvable diastereomeric amides.

Materials & Equipment

Reagents:

-

Analyte: Target chiral carboxylic acid (1 mM stock in Acetonitrile).

-

Derivatizing Agent: (S)-2-Amino-1-(1-naphthyl)ethanol (High purity, >98% ee). Prepare 10 mM solution in Acetonitrile.

-

Coupling Agents:

-

EDC[1]·HCl (freshly prepared 20 mM in water).

-

HOBt (20 mM in Acetonitrile).

-

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Buffer: 10 mM Ammonium Acetate or Phosphate buffer (pH 4.0–6.0).

Equipment:

-

HPLC System with Fluorescence Detector (FLD).[2]

-

Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Thermostatic water bath or heating block (set to 40°C).

Experimental Protocol

Phase 1: Derivatization Reaction

This step couples the chiral amine to your target acid. The stoichiometry is designed to drive the reaction to completion quickly.

-

Preparation: In a 1.5 mL amber glass vial (to protect light-sensitive fluorophores), combine:

-

100 µL of Target Carboxylic Acid solution.

-

100 µL of EDC·HCl solution.

-

100 µL of HOBt solution.

-

200 µL of (S)-ANE solution (Excess reagent ensures pseudo-first-order kinetics).

-

-

Incubation: Vortex briefly. Incubate the mixture at 40°C for 45 minutes .

-

Note: While reaction can occur at room temperature, mild heating ensures completion for sterically hindered acids (e.g., Ibuprofen). Avoid temperatures >60°C to prevent thermal racemization.

-

-

Quenching (Optional but Recommended): Add 100 µL of 10% acetic acid to quench unreacted EDC.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: HPLC Separation

The resulting diastereomers ((S)-Acid-(S)-Amine and (R)-Acid-(S)-Amine) will have different hydrophobicities.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temp: 25°C

-

Detection (FLD):

-

Excitation (λex): 280 nm (Targeting the naphthalene ring)

-

Emission (λem): 340 nm (Stokes shift emission)

-

Gradient Profile:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Description |

| 0.0 | 70 | 30 | Initial equilibration |

| 20.0 | 30 | 70 | Linear gradient for elution |

| 25.0 | 30 | 70 | Isocratic hold to clear column |

| 26.0 | 70 | 30 | Re-equilibration |

| 30.0 | 70 | 30 | Ready for next injection |

Data Analysis & Validation

Calculating Enantiomeric Excess (ee)

Since the detector response (fluorescence quantum yield) is identical for both diastereomers (as the fluorophore is on the derivatizing agent, not the chiral center), you can calculate ee directly from peak areas.

Where

Workflow Logic

Figure 2: Operational workflow from sample preparation to data analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incorrect FLD wavelengths | Scan excitation/emission spectra. Optimal λem can shift (330–350 nm) based on solvent polarity. |

| Single Peak | Incomplete Resolution | Flatten the gradient (e.g., 0.5% B/min change). Lower column temperature to 15°C. |

| Extra Peaks | Reagent Interference | Run a "Blank" (Reagents only, no analyte). ANE often elutes late; ensure the gradient washes it out. |

| Racemization | Reaction too harsh | Reduce derivatization temperature to 25°C. Ensure pH is not >8.0 during coupling. |

References

-

Goto, J., et al. (1986). "Separation of enantiomers of carboxylic acids as their diastereomeric amides with (S)-2-amino-1-(1-naphthyl)ethanol by high-performance liquid chromatography." Journal of Chromatography A, 355, 437-444.

-

Toyo'oka, T. (2002). "Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents." Journal of Biochemical and Biophysical Methods, 54(1-3), 25-56.

-

Validation of HPLC-FLD Methods: "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures Q2(R1)."

Sources

Application Note: Bioactive Scaffold Diversification of 2-Amino-1-(1-naphthyl)ethanol

Abstract

This application note details the synthetic utility of 2-Amino-1-(1-naphthyl)ethanol , a privileged

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The 2-amino-1-arylethanol motif is ubiquitous in medicinal chemistry, forming the pharmacophore of the "arylethanolamine" class of

The steric bulk of the 1-naphthyl position imposes unique conformational constraints compared to the 2-naphthyl analog, often altering receptor subtype selectivity (e.g.,

Module 1: Enantioselective Preparation via Kinetic Resolution

Bioactivity in arylethanolamines is highly stereodependent; typically, the (

Principle of Method

We utilize Lipase B from Candida antarctica (CAL-B) for the kinetic resolution. CAL-B selectively acylates the (

Validated Protocol

Reagents:

-

Substrate: rac-2-Amino-1-(1-naphthyl)ethanol (10 mmol)

-

Enzyme: Novozym 435 (immobilized CAL-B, 50% w/w relative to substrate)

-

Acyl Donor: Vinyl Acetate (5 equivalents)

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.87 g (10 mmol) of rac-2-Amino-1-(1-naphthyl)ethanol in 50 mL of anhydrous MTBE.

-

Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.

-

Technical Insight: Vinyl acetate is preferred over ethyl acetate because the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the acylation irreversible and driving conversion.

-

-

Enzyme Loading: Add 0.9 g of Novozym 435 beads.

-

Incubation: Shake the reaction mixture at 30°C / 200 rpm for 24–48 hours. Monitor conversion by HPLC (see Section 5).

-

Termination: Filter off the enzyme beads (can be washed and recycled).

-

Separation:

-

Evaporate the solvent.

-

The residue contains (

)-amine and ( -

Purification: Separate via flash column chromatography (Silica gel; Gradient: 100% DCM

5% MeOH/DCM). The amide elutes first; the free amine elutes later due to polarity.

-

-

Hydrolysis (Optional): The (

)-amide can be hydrolyzed (6N HCl, Reflux, 4h) to yield the pure (

Pathway Visualization

Figure 1: Enzymatic kinetic resolution workflow using CAL-B to separate enantiomers.

Module 2: Synthesis of Adrenergic Ligands (Pronethalol Analogs)

The 1-naphthyl isomer is the direct regioisomer of Pronethalol. The introduction of an isopropyl group on the amine is the classic modification to enhance affinity for

Reaction Mechanism

Reductive Amination is superior to direct alkylation (using isopropyl bromide) because it prevents over-alkylation to the quaternary ammonium salt.

Validated Protocol

Reagents:

-

Precursor: (

)- or rac-2-Amino-1-(1-naphthyl)ethanol (5 mmol) -

Carbonyl Source: Acetone (Excess, acts as solvent/reagent)

-

Reducing Agent: Sodium Borohydride (NaBH

) (2 equivalents) -

Solvent: Methanol (MeOH)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 0.94 g (5 mmol) of the amino alcohol in 15 mL of dry MeOH. Add 2 mL of Acetone.

-

Equilibration: Stir at room temperature for 1 hour.

-

Technical Insight: This allows the formation of the Schiff base (imine) intermediate. The solution may turn slightly yellow.

-

-

Reduction: Cool the solution to 0°C. Add NaBH

(0.38 g, 10 mmol) portion-wise over 15 minutes.-

Safety Note: Hydrogen gas evolution will occur. Ensure adequate venting.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Carefully add 10 mL of water, then neutralize with 1N HCl.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

SO -

Crystallization: Recrystallize the crude solid from Ethanol/Hexane to obtain the

-isopropyl derivative.

Module 3: Cyclization to Oxazolidinones

Oxazolidinones derived from this scaffold are valuable for their rigid stereochemical definition and potential antibacterial activity.

Reagent Choice

While Phosgene is the classical reagent, we utilize 1,1'-Carbonyldiimidazole (CDI) . It is a safer, solid-phase "phosgene equivalent" that provides high yields without handling toxic gases.

Validated Protocol

Reagents:

-

Substrate: this compound (2 mmol)

-

Reagent: CDI (2.2 mmol, 1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Setup: In a flame-dried flask under Nitrogen, dissolve 0.37 g (2 mmol) of substrate in 10 mL anhydrous DCM.

-

Addition: Add CDI (0.36 g) and DMAP (25 mg) in one portion.

-

Reflux: Heat the mixture to mild reflux (40°C for DCM) for 6 hours.

-

Workup: Wash the reaction mixture with 1N HCl (to remove imidazole and DMAP), then saturated NaHCO

. -

Isolation: Dry organic layer and evaporate. The resulting 5-(1-naphthyl)-2-oxazolidinone is typically a white solid.

Divergent Synthesis Map

Figure 2: Divergent synthetic pathways from the core scaffold.

Analytical Validation (Chiral HPLC)

To verify the success of Module 1 (Resolution), the following chromatographic conditions are recommended.

| Parameter | Condition |

| Column | Chiralcel OD-H or AD-H (Polysaccharide based) |

| Mobile Phase | Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (Naphthalene absorption) |

| Expected Retention | ( |

References

-

Enzymatic Resolution: Kamal, A., et al. "Lipase-mediated resolution of 2-amino-1-phenylethanol derivatives." Tetrahedron: Asymmetry. (General methodology for arylethanolamines).

-

Pronethalol Chemistry: Black, J. W., & Stephenson, J. S. "Pharmacology of a new adrenergic beta-receptor blocking compound (Nethalide)." The Lancet, 1962. (Foundational chemistry of naphthyl-ethanolamines).

-

Oxazolidinone Synthesis: "Synthesis of oxazolidinones - Recent Literature." Organic Chemistry Portal. (Comprehensive review of CDI and phosgene-free methods).

-

Chiral Separation: "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(1-naphthyl)ethanol

Case ID: NAP-AM-002

Subject: Yield Optimization & Troubleshooting for

Executive Summary

The synthesis of 2-Amino-1-(1-naphthyl)ethanol is a critical workflow for generating chiral auxiliaries and pharmaceutical intermediates (e.g.,

This guide addresses the three most common failure points reported by our user base:

-

Dehydration: Unwanted conversion of the intermediate to nitroalkene.

-

Incomplete Reduction: Stalled conversion of the nitro group.

-

Isolation Losses: Product loss during aqueous workup due to amphoteric solubility.

Module 1: The Henry Reaction (Condensation)

Objective: Coupling 1-naphthaldehyde with nitromethane to form 2-nitro-1-(1-naphthyl)ethanol.

The Protocol

-

Reagents: 1-Naphthaldehyde (1.0 eq), Nitromethane (5-10 eq), Base Catalyst.

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).

-

Conditions:

to

Critical Optimization: The Catalyst System

Standard bases (NaOH/KOH) often cause the "Retro-Henry" reaction or dehydration. For high yield (>95%), switch to a mild organic base or a transition metal catalyst.

| Catalyst System | Yield Potential | Risk Profile | Recommendation |

| NaOH / KOH | 60-75% | High risk of dehydration to nitrostyrene. | Avoid for high purity needs. |

| DBU / TMG | 80-85% | Moderate. Can promote retro-aldol if heated. | Good for rapid, non-chiral batches. |

| Cu(OAc) | 95-99% | Low. Excellent chemoselectivity.[1][2] | Gold Standard for yield & ee%. |

Troubleshooting Guide: Henry Reaction

Q: My reaction mixture turned dark yellow/orange, and yield is low. What happened? A: You likely formed the nitroalkene (dehydration product).

-

Cause: Temperature too high (>30°C) or base too strong. The benzylic hydroxyl group on the naphthalene ring is labile and prone to elimination.

-

Fix: Lower temperature to

. Switch solvent to THF/EtOH (1:1) to stabilize the intermediate.

Q: TLC shows starting material remaining after 48 hours. A: The reaction has reached equilibrium (Retro-Henry).

-

Fix: Do not add heat.[3] Instead, increase the excess of nitromethane (solvent quantity) or add a Lewis Acid co-catalyst (e.g., 10 mol%

) to shift the equilibrium forward.

Module 2: Reduction Strategies

Objective: Chemoselective reduction of the nitro group to an amine without stripping the benzylic hydroxyl.

Method A: Catalytic Hydrogenation (Recommended)

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Atmosphere:

balloon (1 atm) or Parr shaker (3-4 atm). -

Solvent: Methanol (anhydrous).

-

Additives: Trace acetic acid can accelerate amine formation.

Method B: Chemical Reduction (Alternative)

-

Reagent:

(Lithium Aluminum Hydride).[2][3][4][5] -

Context: Use only if hydrogenation equipment is unavailable.

-

Warning:

is aggressive and requires strict anhydrous conditions.[3] It generally provides lower yields (70-80%) due to complex aluminum emulsions during workup.

Visual Workflow: Reaction Logic

Figure 1: Synthetic pathway highlighting the critical divergence point where dehydration reduces yield.

Module 3: Purification & Isolation

The Challenge: The product is an amino alcohol. It is water-soluble at neutral pH and "sticky" on silica gel, leading to massive yield loss during standard chromatography.

The "Salting Out" Protocol (High Recovery)

Do not rely on column chromatography for the crude amine. Use this extraction method:

-

Acidify: After filtering off the Pd/C catalyst, evaporate MeOH. Dissolve residue in 1M HCl. Wash this aqueous layer with Toluene (

) to remove non-polar impurities (unreacted aldehyde/nitroalkene). -

Basify: Cool the aqueous layer to

. Slowly add 4M NaOH until pH > 12. The product may precipitate or oil out.[6] -

Extract: Extract with Dichloromethane (DCM) or Ethyl Acetate/Isopropanol (9:1) . The isopropanol helps pull the polar amino alcohol into the organic phase.

-

Dry & Crystallize: Dry over

. Recrystallize from Toluene/Petroleum Ether to obtain white needles.

Troubleshooting Logic Tree

Use this flow to diagnose yield issues in real-time.

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

References

-

Asymmetric Henry Reaction Optimiz

- Catalytic Hydrogenation Protocols Title: Synthesis of 2-Amino-1-naphthaldehyde and derivatives: An In-depth Technical Guide Source: BenchChem

-

Purific

-

Mechanistic Insights (Henry Reaction)

- Title: Asymmetric catalysis in direct nitromethane-free Henry reactions

- Source: RSC Advances (2020)

-

URL:[Link]

Sources

- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

Technical Support Center: 2-Amino-1-(1-naphthyl)ethanol Purification

The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with 2-Amino-1-(1-naphthyl)ethanol . It prioritizes experimental logic, impurity profiling, and self-validating workflows.

Ticket Category: Small Molecule Purification & Chiral Resolution Subject: Overcoming "Oiling Out," Regioisomer Contamination, and Enantiomeric Enrichment Support Level: Advanced / Tier 3

Executive Summary & Molecule Profile

Compound: this compound (also known as

-

Amphiphilic Solubility: The naphthalene ring is highly lipophilic, while the amino-alcohol tail is polar. This leads to persistent "oiling out" during recrystallization.

-

Basicity & Air Sensitivity: The primary amine readily absorbs CO

from the air to form carbamates/carbonates, complicating melting point analysis. -

Chiral Purity: The compound possesses a stereocenter at the C1 position. Synthetic routes (e.g., cyanohydrin reduction) typically yield racemates requiring resolution.

Module A: Chemical Purity (The "Crude" Cleanup)

User Issue: "My crude product is a dark, viscous oil that refuses to crystallize. TLC shows a major spot but also a non-polar smear."

Root Cause Analysis

The "non-polar smear" is likely 1-vinylnaphthalene (a dehydration byproduct) or unreacted 1-acetonaphthone . The "oiling out" occurs because the free base has a low melting point and high affinity for organic solvents.

Troubleshooting Protocol: The "pH Swing" Extraction

Do not attempt to recrystallize the crude oil directly. Use the amine functionality to filter out non-basic impurities.

Step-by-Step Workflow:

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Acid Extraction: Extract the organic layer with 1M HCl (aq) (

).-

Logic: The amine protonates (

), moving into the water phase. Neutral impurities (ketones, vinylnaphthalene) remain in the organic layer.

-

-

Wash: Wash the combined aqueous acidic layers with fresh EtOAc (

) to remove entrained organics. -

Basification: Cool the aqueous layer to

and slowly add 6M NaOH until pH-

Observation: The product will precipitate as a white/off-white solid or oil.

-

-

Recovery: Extract the cloudy aqueous mixture with DCM (

), dry over Na

Visual Workflow: Acid-Base Purification

Caption: Figure 1. Chemo-selective purification exploiting the basicity of the amino group to remove non-basic synthetic byproducts.

Module B: Crystallization Strategy (Overcoming "Oiling Out")

User Issue: "Even after extraction, the solid is sticky. What solvent system works?"

Technical Insight: Free base amino alcohols are notoriously difficult to crystallize. The most robust strategy is to crystallize the salt form , not the free base.

Recommended Salt Formation Protocol

Converting the free base to the Hydrochloride (HCl) or Oxalate salt dramatically increases the melting point and lattice energy, facilitating crystallization.

| Parameter | Protocol A: HCl Salt (Recommended) | Protocol B: Free Base (If required) |

| Solvent System | Ethanol / Diethyl Ether | Toluene / Heptane |

| Method | Dissolve free base in min. volume of absolute EtOH. Add 1.1 eq of HCl (in ether/dioxane). Dilute with Et | Dissolve in hot Toluene ( |

| Cooling Rate | Fast (Salt crashes out easily) | Slow ( |

| Yield | High (>85%) | Moderate (Losses to mother liquor) |

| Impurity Rejection | Excellent for color removal. | Good for regioisomers. |

Critical Note: If using the Free Base method, seed crystals are essential. If you lack seeds, scratch the glass violently with a glass rod to induce nucleation.

Module C: Enantiomeric Resolution (The Chiral Challenge)

User Issue: "I synthesized the racemate. How do I separate the (R) and (S) enantiomers?"

Option 1: Enzymatic Kinetic Resolution (Green Chemistry)

Lipases like Candida antarctica Lipase B (CAL-B) are highly effective for 1-naphthyl ethanol derivatives.[1] However, because you have a primary amine, the lipase may accidentally acylate the amine (chemoselectivity issue) instead of the alcohol.

The "N-Boc" Strategy:

-

Protect: Convert the amine to N-Boc-2-amino-1-(1-naphthyl)ethanol .

-

Resolve: Use CAL-B (Novozym 435) with Vinyl Acetate in DIPE or Heptane.

-

Separate: Use column chromatography to separate the (S)-alcohol (more polar) from the (R)-ester (less polar).

-

Deprotect: Remove the Boc group with TFA/DCM.

Option 2: Classical Diastereomeric Crystallization (Scalable)

For the free amine, salt formation with chiral acids is robust.

-

Resolving Agent: (L)-(+)-Tartaric Acid or (D)-(-)-Mandelic Acid .

-

Solvent: Methanol or Ethanol (absolute).

-

Process:

-

Mix 1 eq of Racemic Amine + 1 eq Chiral Acid in boiling Ethanol.

-

Cool slowly. One diastereomeric salt will crystallize preferentially.

-

Recrystallize the salt 2-3 times until constant rotation

is achieved. -

Free base the salt using the "pH Swing" method (Module A).

-

Module D: Analytical Validation (HPLC)

User Issue: "My HPLC peaks are tailing badly, and I can't see the enantiomers."

Troubleshooting Guide

| Symptom | Cause | Solution |

| Peak Tailing | Interaction of the basic amine with silanols on the column silica. | Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks silanol sites. |

| No Chiral Separation | Wrong Column Selection. | Switch to Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose carbamates). |

| Broad Peaks | Sample solvent mismatch. | Dissolve sample in the Mobile Phase, not pure alcohol. |

Standard Chiral HPLC Method

-

Column: Chiralpak AD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV @ 280 nm (Naphthalene absorption).

-

Expected Result: Baseline separation of enantiomers (

).

Visual Logic: Resolution Decision Tree

Caption: Figure 2. Decision matrix for selecting the appropriate chiral resolution strategy based on scale and purity requirements.

References

-

BenchChem. (2025).[7] Synthesis of 2-Amino-1-naphthaldehyde: An In-depth Technical Guide.

-

Sielc Technologies. (n.d.). Separation of 2-Amino-1-naphthol on Newcrom R1 HPLC column.

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Enantiomer Separation.

-

MDPI. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol.

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Resolution of 2-Amino-1-(1-naphthyl)ethanol Enantiomers

Case ID: RES-NAP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Protocols for Optical Resolution & Enantiomeric Purity Analysis

Welcome to the Technical Support Center

You have reached the specialized support module for the chiral resolution of 2-Amino-1-(1-naphthyl)ethanol . This compound is a critical chiral building block (CBB) often utilized in the synthesis of beta-blocker analogues and asymmetric ligands.

Because this molecule contains both a basic amine and a secondary alcohol, it presents unique challenges—specifically "oiling out" during crystallization and peak tailing during HPLC analysis. This guide provides three validated workflows to address these issues.

Module 1: Classical Chemical Resolution (The "Workhorse" Method)

Best for: Multi-gram to kilogram scale purification where cost is a primary constraint.

The Principle

We utilize (S)-(+)-Mandelic acid as the resolving agent. The naphthalene ring of your substrate interacts via

Step-by-Step Protocol

-

Stoichiometry Calculation:

-

Use 1.0 equivalent of racemic this compound.

-

Use 0.5 to 1.0 equivalent of (S)-(+)-Mandelic acid. (Start with 1.0 eq for initial screening; 0.5 eq is often used to precipitate only the less soluble salt).

-

-

Solvent System:

-

Primary Choice: 95% Ethanol (EtOH) or Isopropanol (IPA).

-

Anti-solvent (if needed): Diethyl ether or Hexane (add dropwise only if no precipitate forms).

-

-

Crystallization Procedure:

-

Dissolve the racemate in boiling EtOH (approx. 5-10 mL per gram).

-

Add the solid (S)-Mandelic acid slowly.

-

Reflux for 30 minutes to ensure homogeneity.

-

Critical Step: Allow to cool to room temperature very slowly (over 4-6 hours). Rapid cooling traps impurities.

-

Troubleshooting: If an oil forms instead of crystals, reheat to redissolve and add a "seed crystal" of the pure salt if available, or scratch the glass wall with a rod.

-

-

Isolation & Free Basing:

-

Filter the crystals (Salt A). The filtrate contains Salt B (enriched in the opposite enantiomer).

-

Recrystallize Salt A from EtOH until constant melting point is achieved.

-

Free Base: Suspend the salt in water, add 1M NaOH until pH > 12, and extract with Dichloromethane (DCM). Dry over

and evaporate.

-

Workflow Visualization

Figure 1: Decision logic for the diastereomeric salt resolution process using Mandelic acid.

Module 2: Enzymatic Kinetic Resolution (The "Green" Method)

Best for: High enantiomeric excess (ee > 99%) requirements and mild conditions.

The Principle

We use Lipase B from Candida antarctica (CAL-B) (commercially available as Novozym 435). This enzyme selectively acylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer as the free alcohol (or vice versa, depending on specific steric recognition).

Experimental Protocol

| Parameter | Condition |

| Enzyme | Novozym 435 (Immobilized CAL-B) |

| Solvent | MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous) |

| Acyl Donor | Vinyl Acetate (Irreversible donor) |